molecular formula C19H22N2O5S B5170966 [4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B5170966
M. Wt: 390.5 g/mol
InChI Key: WKDSGYNIFHQTSQ-UHFFFAOYSA-N
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Description

[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, [4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone is studied for its potential pharmacological properties. It may act on specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various conditions, although specific applications are still under research.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of [4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions are still under investigation, but the compound’s structure suggests it may modulate certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(2-Methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone apart from similar compounds is its unique combination of a piperazine derivative and a thiophene moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS.C2H2O4/c1-14-5-2-3-6-15(14)13-18-8-10-19(11-9-18)17(20)16-7-4-12-21-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDSGYNIFHQTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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